molecular formula C13H21NO5S2 B2372087 5-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2320215-93-6

5-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2372087
CAS RN: 2320215-93-6
M. Wt: 335.43
InChI Key: BFPYJYPWLUETFI-UHFFFAOYSA-N
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Description

5-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H21NO5S2 and its molecular weight is 335.43. The purity is usually 95%.
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Scientific Research Applications

Biocatalysis in Drug Metabolism

One significant application involves the use of biocatalysis to study drug metabolism. Biocatalysis, employing microbial systems like Actinoplanes missouriensis, can generate mammalian metabolites of complex sulfonamides, aiding in the structural characterization of these metabolites. This approach is crucial for understanding the metabolic pathways and potential interactions of new therapeutic agents within biological systems (Zmijewski et al., 2006).

Cytotoxicity and Antimicrobial Activity

Another area of research focuses on the synthesis and evaluation of sulfonamide derivatives for their cytotoxicity against various cancer cell lines and antimicrobial activity. For instance, studies on aminomethylselenopheno[3,2-b]thiophene sulfonamides have explored their potential as therapeutic agents due to their selective cytotoxic effects on different tumor cell lines, highlighting the role of sulfonamides in developing new anticancer drugs (Arsenyan et al., 2016).

Synthetic Methodologies

Research also delves into developing novel synthetic methodologies for creating complex molecular structures. For example, the L-proline-catalyzed three-component domino annulation technique allows for the regio- and diastereoselective synthesis of highly substituted thienothiopyrans, showcasing the versatility of sulfonamides in facilitating complex chemical transformations (Indumathi et al., 2010).

Materials Science

In materials science, sulfonated compounds, including graphene oxide derivatives, have been studied for their catalytic properties, such as in the conversion of 5-(hydroxymethyl)-2-furfural into biofuels. This research indicates the potential of sulfonamide-based materials in catalyzing biofuel production, contributing to the development of renewable energy sources (Antunes et al., 2014).

properties

IUPAC Name

5-ethyl-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5S2/c1-2-11-3-4-12(20-11)21(16,17)14-9-13(19-8-6-15)5-7-18-10-13/h3-4,14-15H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPYJYPWLUETFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2(CCOC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-sulfonamide

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